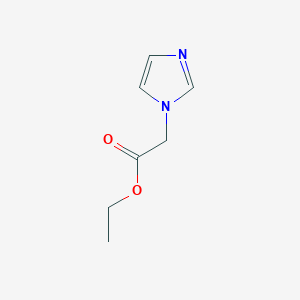

Ethyl 1H-imidazole-1-acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-imidazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-3-8-6-9/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITZNDMCFHYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396568 | |

| Record name | Ethyl 1H-imidazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17450-34-9 | |

| Record name | Ethyl 1H-imidazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1H-imidazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Ethyl 1H-imidazole-1-acetate mechanism

An In-depth Technical Guide to the Synthesis of Ethyl 1H-imidazole-1-acetate

Executive Summary

This compound is a versatile heterocyclic building block of significant interest in pharmaceutical and materials science research. It serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive technical overview of its synthesis, focusing on the most prevalent and efficient method: the direct N-alkylation of imidazole. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical process parameters that influence reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important synthetic transformation.

Introduction: The Significance of this compound

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a key pharmacophore. The N-alkylation of the imidazole core, particularly the introduction of an acetate ester moiety, yields intermediates like this compound, which are primed for further chemical elaboration.[2][3] For instance, the closely related imidazol-1-yl-acetic acid is a key precursor for Zoledronic acid, a potent bisphosphonate drug used to treat bone diseases.[4][5][6] Understanding the efficient and controlled synthesis of this intermediate is therefore fundamental for the development of new chemical entities. This guide focuses on the direct N-alkylation of imidazole with ethyl chloroacetate, a robust and scalable method.

The Core Mechanism: SN2 N-Alkylation of Imidazole

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction proceeds in two fundamental steps: the activation of the imidazole nucleophile via deprotonation, followed by the nucleophilic attack on the ethyl chloroacetate electrophile.

Step 1: Deprotonation and Nucleophile Activation

Imidazole is an ambident nucleophile with a pKa of approximately 7, meaning it is weakly acidic.[7] While the neutral imidazole molecule can act as a nucleophile, its reactivity is significantly enhanced upon deprotonation of the pyrrole-like nitrogen (-NH). This is achieved by introducing a non-nucleophilic base.

-

Causality of Base Selection: The choice of base is critical. An inorganic base like potassium carbonate (K₂CO₃) is frequently employed.[4][8] Its function is to abstract the acidic proton from the imidazole ring, creating the highly nucleophilic imidazolide anion. K₂CO₃ is advantageous because it is inexpensive, moderately strong, and its insolubility in many organic solvents can facilitate product work-up. Stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) can also be used, often in anhydrous aprotic solvents like DMF or THF, to ensure complete and rapid deprotonation.[9][10]

Step 2: The SN2 Nucleophilic Attack

The generated imidazolide anion is a potent nucleophile. It attacks the electrophilic methylene carbon (the carbon bonded to chlorine) of ethyl chloroacetate.

-

Electrophile and Leaving Group: In ethyl chloroacetate, the chlorine atom is an effective leaving group due to its electronegativity and stability as a chloride ion (Cl⁻). The electron-withdrawing nature of both the adjacent ester carbonyl group and the chlorine atom makes the methylene carbon electron-deficient and thus highly susceptible to nucleophilic attack.

-

Solvent Effects: The reaction is typically performed in a polar aprotic solvent such as ethyl acetate, acetonitrile (ACN), or N,N-dimethylformamide (DMF).[4][8][11] These solvents are effective at solvating the cation of the base (e.g., K⁺) but do not strongly solvate the imidazolide anion. This leaves the anion "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.

The overall transformation results in the formation of a new nitrogen-carbon bond, yielding this compound and a salt byproduct (e.g., potassium chloride).

Mechanistic Diagram

The following diagram illustrates the two-step reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the N-alkylation of imidazole.[4][5] It is designed to be a self-validating system through clear steps and checkpoints.

3.1. Materials and Equipment

-

Reagents: Imidazole, Ethyl Chloroacetate, Potassium Carbonate (anhydrous, powdered), Ethyl Acetate (anhydrous), Deionized Water, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard laboratory glassware.

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (6.81 g, 0.10 mol) and anhydrous ethyl acetate (100 mL). Stir the mixture at room temperature until the imidazole is fully dissolved.

-

Addition of Base: Add powdered anhydrous potassium carbonate (16.58 g, 0.12 mol) to the solution. The mixture will become a suspension.

-

Addition of Electrophile: Add ethyl chloroacetate (13.48 g, 11.8 mL, 0.11 mol) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) and maintain this temperature with vigorous stirring for 8-12 hours.

-

Expert Insight: Refluxing provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting imidazole spot disappears.[4]

-

-

Work-up - Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water (50 mL). Transfer the mixture to a separatory funnel.

-

Phase Separation: Separate the organic (ethyl acetate) layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL) to recover any dissolved product.[4]

-

Washing and Drying: Combine all organic layers and wash them sequentially with deionized water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Isolation: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified further if necessary.

-

Purification (Optional): For high-purity material, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Process Parameters and Optimization

The efficiency of the N-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. The following table summarizes various conditions reported in the literature for similar transformations, providing a basis for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Field Insights | Reference |

| Base | K₂CO₃ (Potassium Carbonate) | KOH/K₂CO₃ | Et₃N (Triethylamine) | K₂CO₃ is a cost-effective and moderately strong base suitable for scalable synthesis. Stronger bases like KOH increase reaction rates but may require more stringent control. Organic bases like Et₃N are also viable but can be harder to remove. | [4][5][8] |

| Solvent | Ethyl Acetate | Acetonitrile (ACN) | DMF | Ethyl acetate is an excellent choice for its favorable boiling point for reflux and ease of removal. ACN and DMF are more polar and can accelerate the reaction but are higher boiling and more difficult to remove completely. | [4][8][11] |

| Temperature | Reflux (~77°C) | 80°C | Room Temp. | Heating to reflux is common to ensure a practical reaction time. Some highly reactive systems may proceed at room temperature over a longer period (e.g., 24h). | [4][8][11] |

| Time | 10 h | 24 h | 5 h | Reaction time is inversely related to temperature and the reactivity of the electrophile (bromoacetates react faster than chloroacetates). Monitoring by TLC is crucial for optimization. | [4][11] |

| Yield | ~75% | High | ~88% (for benzyl ester) | Yields are generally good to excellent, contingent on complete reaction and efficient extraction during work-up. | [4][8] |

Conclusion

The synthesis of this compound via direct N-alkylation of imidazole with ethyl chloroacetate is a robust, well-established, and highly efficient method. The reaction's success hinges on a sound understanding of its underlying SN2 mechanism, particularly the critical roles of the base in activating the imidazole nucleophile and the polar aprotic solvent in accelerating the substitution. The provided protocol offers a reliable and scalable pathway for producing this valuable chemical intermediate, which serves as a cornerstone for further discovery and development in the pharmaceutical and chemical industries.

References

- Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(42). [Link]

- TSI Journals. (n.d.).

- Al-Hiari, Y. M., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6219. [Link]

- Benjes, P. A. (1994). N-Alkylation of imidazoles. University of Otago. [Link]

- Google Patents. (1991). Process for preparing 1-alkylimidazoles.

- ACS Publications. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

- ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. [Link]

- ResearchGate. (2021). Reaction strategies for synthesis of imidazole derivatives: a review. Journal of the Indian Chemical Society. [Link]

- PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

- ResearchGate. (2014). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... [Link]

- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

- JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

- Semantic Scholar. (1991). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies.

- ResearchGate. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

- Organic Chemistry Portal. (n.d.).

- Google Patents. (2021). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

- PubChem. (n.d.). ethyl 2-(1H-imidazol-1-yl)

- ResearchGate. (2008).

- Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

- Semantic Scholar. (2021). ACETATE/ACETIC ACID-ASSISTED ONE-POT SYNTHESIS OF (DIARYLMETHYLENE)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. sciforum.net [sciforum.net]

- 9. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 1H-imidazole-1-acetate

Introduction

Ethyl 1H-imidazole-1-acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the imidazole moiety in numerous biologically active molecules.[1] A thorough understanding of its structural and electronic properties is paramount for its application in synthetic chemistry and pharmacology. This guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights presented herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification, characterization, and quality control of this important chemical entity.

The structural formula of this compound is presented below:

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. [2][3]

IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| C=N stretch (imidazole ring) | 1500 - 1600 | Medium |

| C-N stretch (imidazole ring) | 1300 - 1400 | Medium |

| C-O stretch (ester) | 1150 - 1250 | Strong |

Note: Predicted values are based on typical ranges for the respective functional groups. [4] Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons of the imidazole ring (above 3000 cm⁻¹) and the aliphatic protons of the ethyl and acetate groups (below 3000 cm⁻¹). [5]* C=O Stretching: A strong absorption band in the region of 1735-1750 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

C=N and C-N Stretching: Vibrations associated with the imidazole ring will appear in the fingerprint region of the spectrum.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is also expected.

Experimental Protocol for FT-IR Analysis

Caption: Workflow for FT-IR analysis of this compound. [11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. [6]

Mass Spectral Data

-

Molecular Ion (M⁺): m/z = 154.17

-

Major Fragment Ions (predicted): m/z = 81, 68, 55, 29

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 154, corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the imidazole ring and the ethyl ester group. [7][8]

-

Loss of the Ethoxy Group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to an acylium ion. This would result in a peak at m/z 109.

-

Loss of the Ethyl Group (-CH₂CH₃): Cleavage of the ethyl group would result in a fragment at m/z 125.

-

Fragmentation of the Imidazole Ring: The imidazole ring can undergo characteristic fragmentation, leading to peaks at m/z 81 (loss of the acetate side chain), 68, and 55. [9]* Ethyl Cation: A peak at m/z 29 corresponding to the ethyl cation ([CH₃CH₂]⁺) is also likely to be observed.

Experimental Protocol for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound. [13]

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a detailed understanding of its molecular structure and chemical properties. The combination of NMR, IR, and MS data offers a powerful toolkit for the unambiguous identification and characterization of this compound. The provided experimental protocols serve as a practical resource for researchers in obtaining high-quality spectral data. This information is crucial for ensuring the purity and identity of this compound in research and development settings, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

- Vertex AI Search. (2025).

- Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate.

- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

- University of Arizona. (n.d.). Mass Spectrometry - Examples.

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Inamullah, M., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 27(15), 4978.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.

- Ramasamy, R. (2015). Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 8(1), 50-55.

- ResearchGate. (n.d.). Mass fragmentation pattern of identified compounds from ethyl acetate....

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.

- ResearchGate. (n.d.). Simulating the vibrational spectra of ionic liquid systems: 1-Ethyl-3-methylimidazolium acetate and its mixtures.

- Portland Press. (1973). NMR Spectra of Simple Heterocycles.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

- Chemistry LibreTexts. (2022). IR Spectroscopy.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- CABI Digital Library. (n.d.). The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- YouTube. (2020). Fragmentation in mass spectrometry.

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).

- ResearchGate. (n.d.). Vibrational Spectra and Ab Initio DFT Calculations of 4-Methylimidazole and Its Different Protonation Forms: Infrared and Raman Markers of the Protonation State of a Histidine Side Chain.

- CORESTA. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms.

- Universal Journal of Pharmaceutical Research. (2022). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- PubChem. (n.d.). ethyl 2-(1H-imidazol-1-yl)acetate.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 1H-Imidazole, 1-ethyl-.

- PubChem. (n.d.). 1H-Imidazole-5-acetic acid.

- PubChem. (n.d.). Imidazole-1-acetic acid.

- PubChem. (n.d.). 1H-Imidazole-5-acetic acid.

- PubChem. (n.d.). Imidazole-1-acetic acid.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. eng.uc.edu [eng.uc.edu]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. arar.sci.am [arar.sci.am]

- 6. researchgate.net [researchgate.net]

- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

A Technical Guide to the Biological Screening of Ethyl 1H-imidazole-1-acetate

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of Ethyl 1H-imidazole-1-acetate, a heterocyclic compound with potential therapeutic applications. Given the well-documented and diverse biological activities of the imidazole scaffold, a systematic and multi-faceted screening approach is warranted. This document outlines detailed, field-proven protocols for evaluating the antifungal, antibacterial, cytotoxic (anticancer), and anti-inflammatory properties of this molecule. The methodologies are presented to ensure scientific integrity, reproducibility, and the generation of robust, decision-driving data for researchers, scientists, and drug development professionals. Each protocol is designed as a self-validating system, incorporating necessary controls and clear endpoints. The causality behind experimental choices is explained, providing a deeper understanding of the screening cascade.

Introduction: The Imidazole Scaffold and the Rationale for Screening

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, such as the amino acid histidine, and a wide array of synthetic drugs with diverse pharmacological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites, make it a versatile building block for drug design.[4] Imidazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[1][3][5][6]

This compound is a relatively simple imidazole derivative. Its structural features, including the ester functional group, make it a candidate for prodrug strategies and a versatile precursor for the synthesis of more complex molecules.[4] The initial biological screening of this compound is a critical step in elucidating its potential therapeutic value. This guide proposes a logical and efficient screening cascade, starting with broad antimicrobial assessments, followed by more specific anticancer and anti-inflammatory evaluations.

Antifungal Activity Screening

Rationale: Many clinically significant antifungal drugs, such as miconazole and clotrimazole, are imidazole derivatives.[7] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[8][9] This leads to increased membrane permeability and ultimately, cell death. Given this precedent, assessing the antifungal potential of this compound is a logical first step.

Broth Microdilution Susceptibility Testing

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10] The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Principle: A standardized fungal inoculum is challenged with serial dilutions of the test compound in a liquid broth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[10]

Experimental Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the desired fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on appropriate agar plates.

-

Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.

-

Further dilute the suspension in RPMI 1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[12]

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (fungal inoculum without the test compound) and a negative control (medium only). A known antifungal agent (e.g., fluconazole) should be included as a reference standard.

-

Incubate the plates at 35°C for 24-48 hours.[12]

-

-

Determination of MIC:

-

Visually inspect the plates for fungal growth (turbidity).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Data Presentation:

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans ATCC 90028 | ||

| Cryptococcus neoformans ATCC 208821 | ||

| Aspergillus fumigatus ATCC 204305 |

Antibacterial Activity Screening

Rationale: Imidazole-containing compounds have also been reported to possess antibacterial properties.[1][14] A preliminary screening against a panel of Gram-positive and Gram-negative bacteria can quickly establish the antibacterial potential of this compound.

Agar Well Diffusion Method

This is a widely used and cost-effective method for preliminary screening of antimicrobial activity.[15][16][17]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized bacterial inoculum. If the compound is effective against the bacteria, a clear zone of inhibition will appear around the well.[15]

Experimental Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

-

Plate Preparation and Inoculation:

-

Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Evenly spread the standardized bacterial inoculum over the surface of the agar plates using a sterile swab.

-

-

Well Preparation and Compound Addition:

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[15]

-

Add a defined volume of a known concentration of this compound solution to each well.

-

Include a negative control (solvent only) and a positive control (a known antibiotic, e.g., ciprofloxacin).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.[18]

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

Data Presentation:

| Bacterial Strain | This compound Zone of Inhibition (mm) | Ciprofloxacin Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 25923 | ||

| Escherichia coli ATCC 25922 | ||

| Pseudomonas aeruginosa ATCC 27853 |

Anticancer Screening: In Vitro Cytotoxicity Assays

Rationale: The imidazole scaffold is present in several anticancer agents that target various cellular pathways.[5] A primary step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.

MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6][19] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method that measures cellular protein content.[8][21] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[9][22] The amount of bound dye is proportional to the cell number.

Experimental Protocol:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

Cell Fixation:

-

Staining and Washing:

-

Dye Solubilization and Measurement:

Data Presentation:

The results of cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 (Breast) | ||

| A549 (Lung) | ||

| HeLa (Cervical) |

Anti-inflammatory Activity Screening

Rationale: Imidazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[6] A tiered approach to screening for anti-inflammatory activity is recommended, starting with a simple in vitro protein denaturation assay, followed by more specific enzyme and cell-based assays.

Albumin Denaturation Assay

Principle: Inflammation can be caused by the denaturation of proteins.[23][24] This assay uses egg albumin or bovine serum albumin (BSA) as the protein source. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its potential anti-inflammatory activity.[23][25][26]

Experimental Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the test compound at various concentrations, egg albumin, and phosphate-buffered saline.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[26]

-

-

Measurement:

-

After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.[23]

-

Diclofenac sodium can be used as a reference drug.

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation.

-

Cyclooxygenase (COX) Inhibition Assay

Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[27] This assay measures the ability of the test compound to inhibit the peroxidase activity of COX.

Experimental Protocol:

-

Commercially available COX inhibitor screening kits provide a standardized and reliable method.[2][4][28] These kits typically involve:

-

Incubating the purified COX enzyme with the test compound.

-

Initiating the reaction by adding arachidonic acid (the substrate).

-

Monitoring the appearance of an oxidized product, often through a colorimetric or fluorometric readout.

-

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells

Principle: Macrophages, when activated by lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator.[29][30][31] This assay measures the ability of the test compound to inhibit LPS-induced NO production in the RAW 264.7 macrophage cell line.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells and seed them in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[31]

-

-

Nitrite Measurement:

Data Presentation:

| Assay | This compound IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

| Albumin Denaturation | Diclofenac Sodium | |

| COX-2 Inhibition | Celecoxib | |

| NO Production Inhibition | L-NAME |

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological characterization of this compound. The outlined protocols for antifungal, antibacterial, anticancer, and anti-inflammatory screening are designed to generate reliable preliminary data. Positive results in any of these primary screens should be followed by more in-depth studies, including mechanism of action elucidation, structure-activity relationship (SAR) studies, and in vivo efficacy and toxicity assessments. The versatility of the imidazole scaffold suggests that this compound could serve as a valuable lead compound in the development of novel therapeutic agents.

References

- Borgers, M. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Sabouraudia.

- Madhuranga, H. D. T., & Samarakoon, D. N. A. W. (2023). In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach. Medwin Publishers.

- Ruidong Pharmaceutical. Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical.

- Borgers, M. (n.d.). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.

- Bauer, J. A., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate.

- Azevedo, M. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.

- Kumar, P., & P, E. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.

- Sutton, D. A. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter.

- Unknown. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube.

- Espinel-Ingroff, A., et al. (1995). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology.

- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes.

- PharmaInfo. (n.d.). Synthesis and study of biological activities of compounds derived from new Imidazole derivative. PharmaInfo.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.

- Singh, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.

- CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention.

- Canvax Biotech. (2023). SRB Cytotoxicity Assay. Canvax Biotech.

- Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.

- Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules.

- Alam, M. S., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports.

- Al-Tel, T. H. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules.

- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology.

- Aslan, G., et al. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery.

- Madhuranga, H. D. T., & Samarakoon, D. N. A. W. (2023). In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach. Journal of Natural & Ayurvedic Medicine.

- National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). National Cancer Institute.

- Menzel, J., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions.

- Denkova, R., et al. (n.d.). Agar well-diffusion antimicrobial assay. ResearchGate.

- Weerasinghe, M., et al. (2022). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. AYU (An International Quarterly Journal of Research in Ayurveda).

- Chatuphonprasert, W., et al. (2013). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Thai Journal of Pharmaceutical Sciences.

- Sheu, J.-H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs.

- Siddiqui, R. A., et al. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition.

- P’ng, X.-W., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry.

- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate.

Sources

- 1. njccwei.com [njccwei.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. jcdr.net [jcdr.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. botanyjournals.com [botanyjournals.com]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hereditybio.in [hereditybio.in]

- 19. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. canvaxbiotech.com [canvaxbiotech.com]

- 23. researchgate.net [researchgate.net]

- 24. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach | Journal of Natural & Ayurvedic Medicine [medwinpublisher.org]

- 25. cetjournal.it [cetjournal.it]

- 26. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 28. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 29. thaiscience.info [thaiscience.info]

- 30. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 1H-imidazole-1-acetate Derivatives: A Guide to Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets like enzymes and receptors.[1] Among the vast array of imidazole-containing compounds, ethyl 1H-imidazole-1-acetate and its derivatives serve as critical building blocks, most notably as key intermediates in the synthesis of third-generation bisphosphonates such as Zoledronic acid, a potent inhibitor of bone resorption.[3][4]

This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives. Moving beyond a simple recitation of steps, this document, from the perspective of a senior application scientist, delves into the causality behind experimental choices, explores various methodologies from classical to modern solvent-free approaches, and offers detailed, validated protocols for practical application in a research and development setting.

Core Synthetic Strategy: The N-Alkylation of Imidazole

The primary and most direct route to synthesizing this compound is through the N-alkylation of the imidazole ring with an appropriate haloacetate ester. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Underpinnings: The N-H proton of the imidazole ring is weakly acidic (pKa ≈ 14.5). For the nitrogen to act as an effective nucleophile, it must be deprotonated. This is achieved using a base, which generates the highly nucleophilic imidazolide anion. This anion then attacks the electrophilic α-carbon of ethyl chloroacetate, displacing the chloride leaving group to form the desired N-substituted product. The choice of base and solvent is critical to maximize yield and minimize side reactions. Polar aprotic solvents like DMF, acetonitrile, or ethyl acetate are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the imidazolide anion.

Below is a diagram illustrating the fundamental mechanistic pathway.

Caption: General mechanism for the base-mediated N-alkylation of imidazole.

Synthetic Methodologies and Protocols

Several protocols have been developed for the synthesis of imidazole-1-yl-acetate esters, ranging from traditional solvent-based methods to more modern, environmentally benign approaches.

Methodology 1: Classical Synthesis with Inorganic Base

This is the most common and widely documented method, relying on an inorganic base like potassium carbonate in a polar aprotic solvent. K₂CO₃ is advantageous due to its low cost, moderate basicity (sufficient for deprotonation without causing significant ester hydrolysis), and ease of removal during work-up.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of imidazole (1.0 eq) in ethyl acetate (approx. 10 mL per gram of imidazole), add powdered potassium carbonate (1.4 eq).

-

Reagent Addition: Add ethyl chloroacetate (1.2 eq) to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 10-12 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Chloroform.[3] The disappearance of the starting imidazole spot indicates completion.

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with cold water. Separate the organic (ethyl acetate) layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate to recover any dissolved product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The resulting solid can be further purified by stirring with a non-polar solvent like hexane to remove impurities, followed by filtration, affording the title compound as an off-white solid.[3]

Methodology 2: Solvent-Free Synthesis

In alignment with the principles of green chemistry, solvent-free approaches minimize environmental impact and can simplify product isolation. This method involves the direct reaction of the neat reagents in the presence of a base.[4]

Detailed Experimental Protocol:

-

Reaction Setup: In a reaction vessel, thoroughly mix imidazole (1.0 eq), tert-butyl chloroacetate (1.0 eq), and powdered potassium carbonate (1.5 eq). Note: While the reference uses tert-butyl chloroacetate, the protocol is directly applicable to ethyl chloroacetate.

-

Reaction: Heat the solid mixture to 90-95°C and stir. The mixture will become a slurry. Maintain for approximately 4-6 hours.

-

Monitoring: Monitor the reaction via TLC as described in the classical method.

-

Work-up: After completion, cool the reaction mass to room temperature. Add water to dissolve the inorganic salts.

-

Isolation: The product, being sparingly soluble in water, will precipitate or form an oily layer. Extract the entire mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product. This method often produces a high yield of clean product with a simplified work-up.[4]

Methodology 3: Ultrasound-Promoted Synthesis

Sonochemical methods can significantly enhance reaction rates and yields by utilizing the energy of acoustic cavitation. This approach can often be performed under milder conditions (lower temperatures, shorter times) and can also be conducted in a solvent-free manner.[5]

Causality: Ultrasound activation provides localized high temperatures and pressures, promoting mass transfer and increasing the reactivity of the solid base catalyst, leading to a remarkable increase in reaction yields compared to conventional thermal activation.[5]

General Workflow for Synthesis and Analysis

The following diagram outlines the logical flow from initial reaction setup to final product characterization, a workflow applicable to all the described methodologies.

Caption: A generalized workflow for the synthesis of this compound.

Comparative Analysis and Characterization

The choice of synthetic method often depends on the desired scale, available equipment, and environmental considerations.

Table 1: Comparison of Synthetic Methodologies

| Parameter | Classical Method | Solvent-Free Method[4] | Ultrasound-Promoted Method[5] |

| Base | K₂CO₃, NaH | K₂CO₃ | Solid-base catalysts (e.g., Cs-Norit) |

| Solvent | Ethyl Acetate, DMF, ACN | None | None |

| Temperature | Reflux (e.g., ~77°C) | 90-95°C | 20-40°C |

| Time | 10-12 hours | 4-6 hours | 1-2 hours |

| Typical Yield | 70-80% | >90% | >80% |

| Key Advantage | Well-established, reliable | High yield, green, simple work-up | High efficiency, mild conditions |

Product Characterization: Proper characterization is essential to confirm the structure and purity of the synthesized this compound. The following data, compiled from literature sources, serve as a reference.[3][4][6]

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.5 (s, 1H, NCHN), ~7.1 (s, 1H, Imidazole-H), ~6.9 (s, 1H, Imidazole-H), ~4.6 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~1.2 (t, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~167 (C=O), ~138 (NCHN), ~129 (Imidazole-CH), ~120 (Imidazole-CH), ~62 (O-CH₂), ~49 (N-CH₂), ~14 (CH₃) |

| IR (cm⁻¹) | ~1740-1760 (C=O stretch, ester), ~3100-3150 (C-H stretch, aromatic) |

| MS (m/z) | [M+1]⁺ = 155.08 |

Conclusion and Future Outlook

The N-alkylation of imidazole with ethyl chloroacetate remains the most robust and efficient method for synthesizing this compound. While classical solvent-based protocols are reliable, modern advancements towards solvent-free and ultrasound-promoted conditions offer significant advantages in terms of environmental impact, reaction efficiency, and ease of operation. These "green" alternatives are particularly attractive for large-scale industrial production. The protocols and data presented in this guide provide a validated framework for researchers to confidently synthesize and characterize this versatile chemical intermediate, paving the way for further innovation in drug discovery and development.[1]

References

- Gomez-Serrano, V., A.M. Polo, and J.M. Marinas. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Royal Society of Chemistry.

- Veljković, J. B., et al. (1997). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Bulletin of the Chemical Society of Japan.

- López, D., et al. (2004). N-alkylation of imidazole by alkaline carbons. Carbon.

- ResearchGate. (n.d.). N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites. ResearchGate.

- Google Patents. (2020). CN110776464A - N1 site alkylation method for imidazole compounds.

- Yu, X., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.

- Reddy, M. et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc.

- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.

- Brusina, O. I., & Pozharskii, A. F. (2021). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Chemistry of Heterocyclic Compounds.

- Moodie, L. W., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules.

- ResearchGate. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate.

- PubChem. (n.d.). ethyl 2-(1H-imidazol-1-yl)acetate. National Center for Biotechnology Information.

- TSI Journals. (n.d.). An overview on synthetic methods of ethyl acetate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.

- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.

- ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate.

- University of Otago. (n.d.). N-Alkylation of imidazoles.

- Google Patents. (1983). US4379927A - Process for the preparation of imidazoleacetic acid derivatives.

- Wang, X., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of Heterocyclic Chemistry.

- Ngochindo, R. I. (1991). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Discovery and Innovation.

- Arshad, M. N., et al. (2011). Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications.

- ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.

- Lecaille, F., et al. (2019). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry.

- International Journal of Scientific Research and Engineering Development. (2023). A Rapid and Efficient one Pot Synthesis of Imidazole Derivative.

- ResearchGate. (n.d.). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. ResearchGate.

- ACS Publications. (2022). 1-Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride). The Journal of Physical Chemistry B.

- ResearchGate. (n.d.). One-Pot Preparation of Imidazole-1-Acetic Acid. ResearchGate.

- IOP Conference Series: Earth and Environmental Science. (2022). Review of pharmacological effects of imidazole derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ethyl 2-(1H-imidazol-1-yl)acetate | C7H10N2O2 | CID 3798501 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 1H-imidazole-1-acetate: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-imidazole-1-acetate is a valuable building block in medicinal chemistry and drug development, frequently employed as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring an imidazole ring N-substituted with an ethyl acetate group, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, optimization of reaction conditions, and an in-depth look at the underlying reaction mechanisms.

Core Synthetic Strategy: N-Alkylation of Imidazole

The most prevalent and direct method for the synthesis of this compound is the N-alkylation of imidazole. This reaction involves the formation of a carbon-nitrogen bond between one of the nitrogen atoms of the imidazole ring and the electrophilic carbon of an ethyl haloacetate. The general transformation is depicted below:

Figure 1: General schematic of the N-alkylation of imidazole to synthesize this compound.

Choosing the Right Starting Materials

The selection of the starting materials is a critical first step that influences the reaction's efficiency, cost, and safety profile.

1. The Imidazole Core:

-

Imidazole: The fundamental heterocyclic starting material. It is a commercially available and relatively inexpensive solid.

2. The Alkylating Agent: Ethyl Chloroacetate vs. Ethyl Bromoacetate

The key to introducing the ethyl acetate moiety is the choice of the ethyl haloacetate. Both ethyl chloroacetate and ethyl bromoacetate are commonly used.

| Alkylating Agent | Key Characteristics |

| Ethyl Chloroacetate | More economical and readily available. The chlorine is a poorer leaving group compared to bromine, which may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times). |

| Ethyl Bromoacetate | More reactive due to the better leaving group ability of bromide. This can lead to faster reaction rates and potentially higher yields under milder conditions. However, it is generally more expensive than its chloro-analogue.[1][2] |

For laboratory-scale synthesis, the higher reactivity of ethyl bromoacetate often makes it the preferred choice to ensure complete conversion. For larger-scale industrial production, a cost-benefit analysis might favor the use of ethyl chloroacetate, with optimization of reaction conditions to achieve the desired efficiency.

3. The Role of the Base:

The N-H proton of imidazole is acidic enough to be removed by a suitable base, forming the imidazolate anion. This anion is a much stronger nucleophile than neutral imidazole, significantly accelerating the rate of the N-alkylation reaction. The choice of base is crucial for the success of the synthesis.[3]

| Base | Type | Key Considerations |

| Potassium Carbonate (K₂CO₃) | Weak Inorganic Base | A mild, inexpensive, and commonly used base for this transformation.[4][5] It is often used in polar aprotic solvents like DMF or acetonitrile. |

| Sodium Hydride (NaH) | Strong, Non-nucleophilic Base | A powerful base that irreversibly deprotonates imidazole. It is typically used in anhydrous solvents like THF or DMF. Caution is required due to its high reactivity and flammability upon contact with water. |

| Organic Amine Bases (e.g., Triethylamine, DBU) | Organic Bases | Can be used, but are generally less common for this specific transformation compared to inorganic bases. They can sometimes lead to the formation of quaternary ammonium salt byproducts. |

For most standard procedures, potassium carbonate offers a good balance of reactivity, safety, and cost-effectiveness.

4. The Solvent Environment:

The solvent plays a critical role in dissolving the reactants, influencing the reaction rate, and facilitating the work-up process. Polar aprotic solvents are generally preferred for SN2 reactions.[6]

| Solvent | Type | Key Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | An excellent solvent for this reaction, as it readily dissolves imidazole and the inorganic base. Its high boiling point allows for a wide range of reaction temperatures. However, it can be difficult to remove completely during work-up.[4] |

| Acetonitrile | Polar Aprotic | Another suitable solvent with a lower boiling point than DMF, making it easier to remove. |

| Ethyl Acetate | Polar Aprotic | A greener and less toxic alternative. It can be effective, particularly when paired with a strong base.[5] |

| Toluene | Non-polar | Generally not recommended as it does not effectively solvate the ionic intermediates, leading to poor reaction rates. |

Reaction Mechanism: A Closer Look at the SN2 Pathway

The N-alkylation of imidazole with an ethyl haloacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][7]

Figure 2: The SN2 mechanism for the N-alkylation of imidazole.

-

Deprotonation: The base removes the acidic proton from the N-1 position of the imidazole ring, generating the imidazolate anion. This anion is a potent nucleophile due to the localized negative charge on the nitrogen atoms.

-

Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic α-carbon of the ethyl haloacetate in a concerted fashion.[8][9][10][11] This "backside attack" occurs from the side opposite to the leaving group (halide).

-

Transition State: A high-energy transition state is formed where the new N-C bond is partially formed, and the C-halide bond is partially broken.

-

Product Formation: The C-halide bond fully breaks, and the halide ion is expelled as the leaving group, resulting in the formation of this compound.

Experimental Protocols

Below are representative protocols for the synthesis of this compound.

Protocol 1: Using Ethyl Bromoacetate and Potassium Carbonate in DMF

This is a robust and commonly employed method.

Materials:

-

Imidazole

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous, powdered)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of imidazole (1.0 eq) in anhydrous DMF, add powdered potassium carbonate (1.5 eq).

-

To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: A Greener Approach with Ethyl Chloroacetate in Ethyl Acetate

This method avoids the use of high-boiling point solvents like DMF.

Materials:

-

Imidazole

-

Ethyl chloroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl acetate (anhydrous)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous ethyl acetate, add a solution of imidazole (1.0 eq) in ethyl acetate dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

1H NMR (CDCl3):

-

δ ~7.5 (s, 1H, H-2 of imidazole)

-

δ ~7.1 (s, 1H, H-5 of imidazole)

-

δ ~6.9 (s, 1H, H-4 of imidazole)

-

δ ~4.7 (s, 2H, -N-CH2-CO-)

-

δ ~4.2 (q, 2H, -O-CH2-CH3)

-

δ ~1.2 (t, 3H, -O-CH2-CH3)

-

-

13C NMR (CDCl3):

-

δ ~168 ppm (C=O, ester)

-

δ ~137 ppm (C-2 of imidazole)

-

δ ~129 ppm (C-5 of imidazole)

-

δ ~120 ppm (C-4 of imidazole)

-

δ ~62 ppm (-O-CH2-CH3)

-

δ ~49 ppm (-N-CH2-CO-)

-

δ ~14 ppm (-O-CH2-CH3)

-

Troubleshooting and Self-Validation

-

Incomplete Reaction: If TLC analysis shows significant amounts of starting imidazole remaining, consider increasing the reaction time, temperature, or using a stronger base/more reactive alkylating agent.

-

Formation of Byproducts: The presence of multiple spots on TLC may indicate side reactions. Purification by column chromatography is essential to isolate the desired product.

-

Difficulty in Removing DMF: If DMF is used as the solvent, ensure thorough washing with water and brine during the work-up to minimize its presence in the final product. Co-evaporation with a higher boiling point solvent like toluene under reduced pressure can also be effective.

Conclusion

The N-alkylation of imidazole with an ethyl haloacetate is a reliable and versatile method for the synthesis of this compound. The choice of starting materials, particularly the alkylating agent, base, and solvent, allows for significant optimization to achieve high yields and purity. A thorough understanding of the underlying SN2 mechanism is key to troubleshooting and refining the synthetic protocol. This guide provides a solid foundation for researchers and scientists to confidently synthesize this important chemical intermediate for applications in drug discovery and development.

References

- BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.

- PubChem. (2025). ethyl 2-(1H-imidazol-1-yl)acetate.

- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.

- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.

- Wiley-VCH. (2007).

- Reddy, et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 234-242.

- ResearchGate. (n.d.). 1 H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to use.

- Aguilar, H., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6215.

- Royal Society of Chemistry. (n.d.).

- Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.

- The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms.

- ResearchGate. (n.d.).

- Organic Syntheses. (n.d.). ethyl bromoacetate.

- BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.

- The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.

- PubChem. (n.d.). 1-Ethyl-1H-imidazole.

- ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2).

- SIELC Technologies. (n.d.). Separation of 1-Ethyl-1H-imidazole on Newcrom R1 HPLC column.

- Chem Simplied. (2021). SN2 Mechanism Explained | Bimolecular Nucleophilic Substitution in Organic Chemistry.

- Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Beilstein Journal of Organic Chemistry. (2008).

- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.

- Chad's Prep. (2020). 7.1 SN2 Reaction | Organic Chemistry.

- Varma, R. S., & Kumar, D. (2008). Preparation of Second Generation Ionic Liquids by Efficient Solvent-Free Alkylation of N-Heterocycles with Chloroalkanes. Molecules, 13(5), 1069–1077.

- AWS. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082–2086.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Reaction of Ethyl 1H-imidazole-1-acetate with Electrophiles

Executive Summary

Ethyl 1H-imidazole-1-acetate (EIA) is a versatile heterocyclic compound that presents multiple avenues for synthetic elaboration. Its unique molecular architecture, featuring an N-substituted imidazole ring coupled to an ethyl acetate moiety, establishes a fascinating interplay of reactive centers. This guide provides an in-depth exploration of EIA's reactivity towards electrophiles, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles. We will dissect the three primary sites of reactivity: the pyridine-like N3-nitrogen, the acidic α-methylene protons of the acetate group, and the C2-proton of the imidazole ring. By understanding the factors that govern selectivity—such as base strength, solvent polarity, and electrophile nature—researchers can strategically harness EIA as a powerful building block in medicinal chemistry and materials science. This document serves as a technical resource for scientists, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to guide synthetic design and execution.

Chapter 1: The Molecular Architecture of this compound

Synthesis and Characterization

The most direct and widely adopted synthesis of this compound involves the N-alkylation of imidazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[1] This reaction proceeds via a classical SN2 mechanism where the pyrrole-like nitrogen (N1) of the imidazole ring acts as the nucleophile. The choice of base is critical for ensuring efficient and clean conversion. While strong bases can be used, moderately weak bases like potassium carbonate (K₂CO₃) are often sufficient and preferred to minimize side reactions.[2][3] The reaction is typically performed in a polar aprotic solvent, such as ethyl acetate or dimethylformamide (DMF), to facilitate the dissolution of reagents and stabilize the transition state.[2][4]

Electronic Properties and Competing Reactive Sites

The N1-substitution with an electron-withdrawing acetate group profoundly influences the electronic landscape of the imidazole ring compared to its parent heterocycle. This substitution prevents reactions at N1 and modulates the nucleophilicity of the other positions. The molecule presents three primary sites for engagement with electrophiles, creating a scenario of competitive reactivity that can be controlled by careful selection of reaction conditions.

-

Site A (N3-Nitrogen): The pyridine-like N3 nitrogen possesses a lone pair of electrons in an sp²-hybridized orbital, making it a potent nucleophilic center. It can directly attack electrophiles to form 1,3-disubstituted imidazolium salts.[5]

-

Site B (α-Methylene): The protons on the methylene carbon adjacent to the ester carbonyl are acidic. This acidity is enhanced by the electron-withdrawing nature of the attached imidazole ring. Deprotonation with a suitable base generates a carbanion (or more accurately, an enolate), which is a strong carbon-based nucleophile.

-

Site C (C2-Proton): The proton at the C2 position is the most acidic proton on the imidazole ring. Under the influence of a strong base, this proton can be abstracted to form a highly reactive N-heterocyclic carbene (NHC).[6][7] This transformation constitutes a formal umpolung or polarity inversion, converting the normally electrophilic C2 carbon into a powerful nucleophile.[8]

Chapter 2: Reaction Class I - Electrophilic Attack at the α-Methylene Carbon

Mechanistic Principle: Ylide/Enolate Formation

This reaction pathway is initiated by the deprotonation of the α-methylene group. The choice of base is paramount; it must be strong enough to abstract a proton but should ideally be non-nucleophilic to avoid competing reactions, such as transesterification. Bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide are effective. The resulting anion is a resonance-stabilized enolate, a soft nucleophile that readily reacts with a range of electrophiles.

Application: C-Alkylation Reactions

A primary application of this pathway is the C-alkylation with alkyl halides. The generated enolate readily participates in SN2 reactions with primary and secondary halides to form new carbon-carbon bonds, providing access to a diverse range of α-substituted imidazole derivatives.

Detailed Experimental Protocol: C-Alkylation of EIA with Benzyl Bromide